molecular formula C11H12ClFN2O B1469822 N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride CAS No. 1423031-06-4

N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride

Cat. No.: B1469822
CAS No.: 1423031-06-4
M. Wt: 242.68 g/mol
InChI Key: SMUNFDGGSPOJNR-UHFFFAOYSA-N
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Description

“N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride” is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a fluorophenyl group, a propynylamino group, and an acetamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline, propargylamine, and acetic anhydride.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates.

    Reaction Steps:

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain “this compound” in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, automated control systems, and continuous monitoring to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), may also be employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

“N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, solvents like acetone or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

“N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride” has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of “N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride” involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound’s action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride
  • N-(2-bromophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride
  • N-(2-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride

Uniqueness

“N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride” is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its analogs with different substituents.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(prop-2-ynylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O.ClH/c1-2-7-13-8-11(15)14-10-6-4-3-5-9(10)12;/h1,3-6,13H,7-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUNFDGGSPOJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC(=O)NC1=CC=CC=C1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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